Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate is a benzoate ester that is methyl 4-aminobenzoate substituted by a 2,3-dihydroxy-3-methylbutyl group at position 2. It is isolated from the wood-decayed fungus Xylaria sp.BCC9653 and exhibits potent cytotoxicity against African green monkey kidney fibroblast (Vero) cells. It has a role as a metabolite. It is an aromatic amine, a primary amino compound, a benzoate ester, a tertiary alcohol, a secondary alcohol and a diol.
Scientific Research Applications
Synthesis and Labeling Techniques
- Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate is used in the synthesis of complex compounds. For instance, Taylor et al. (1996) described its role in preparing labeled compounds for pharmaceutical research, particularly in the creation of [benzyl‐7‐3H] and [benzoyl‐7‐14C] derivatives for radiopharmaceutical applications (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Chemical Synthesis and Molecular Structures
- This compound plays a crucial role in the synthesis of various molecular structures. Ukrainets et al. (2014) discussed its use in producing 4-hydroxyquinolones, demonstrating its versatility in creating different molecular structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Development of Polymer Precursors
- This compound is also important in developing polymer precursors. Zhang Jianting et al. (2009) researched its synthesis as a monomer precursor for new AB-type poly(p-phenylene benzobizoxazole) (PBO), highlighting its utility in polymer chemistry (Jianting, Lian-cheng, Jia-an, Jian-min, & Ning-ren, 2009).
Hydrogen-Bonded Supramolecular Structures
- Its application extends to the study of hydrogen-bonded supramolecular structures. Portilla et al. (2007) examined substituted 4-pyrazolylbenzoates, including this compound, to understand their hydrogen-bonding behavior in different dimensions (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Photophysical and Photochemical Properties
- The compound is also significant in studying photophysical and photochemical properties. Guillaneuf et al. (2010) explored its role in nitroxide-mediated photopolymerization, demonstrating its potential in photoinitiation processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Fluorescence Studies in Micelles and Vesicles
- Singh and Darshi (2002) investigated the fluorescence properties of derivatives of this compound in various microheterogeneous media, providing insights into the interaction of these molecules with micelles and vesicles (Singh & Darshi, 2002).
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,17)11(15)7-8-6-9(14)4-5-10(8)12(16)18-3/h4-6,11,15,17H,7,14H2,1-3H3 |
InChI Key |
GFEYQRHXVKZFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC(=C1)N)C(=O)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.